4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide
Overview
Description
4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide: is a chemical compound belonging to the class of sulfonamide derivatives. It has a molecular formula of C19H13ClN2O3S and a molecular weight of 384.8 g/mol . This compound is characterized by its complex structure, which includes a nitro group, a chlorophenyl group, and a phenylcarboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide typically involves multiple steps, starting with the chlorination of phenyl compounds followed by nitration and sulfonation reactions. The specific conditions for these reactions can vary, but they generally require the use of strong acids or bases, high temperatures, and controlled reaction environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process would be optimized to minimize waste and ensure the safety of workers and the environment.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in different chemical properties.
Substitution: : The chlorophenyl group can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, amides.
Substitution: : Substituted phenyl compounds, chlorinated derivatives.
Scientific Research Applications
4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide: has several scientific research applications, including:
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
4-[(4-chlorophenyl)sulfanyl]-3-nitro-N-phenylbenzenecarboxamide: can be compared to other sulfonamide derivatives, such as sulfanilamide and dapsone. While these compounds share structural similarities, This compound is unique due to its specific substitution pattern and the presence of both nitro and chlorophenyl groups.
List of Similar Compounds
Sulfanilamide
Dapsone
Sulfamethoxazole
Sulfisoxazole
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c20-14-7-9-16(10-8-14)26-18-11-6-13(12-17(18)22(24)25)19(23)21-15-4-2-1-3-5-15/h1-12H,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJGLRWZGQVPGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229395 | |
Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303988-25-2 | |
Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303988-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Chlorophenyl)thio]-3-nitro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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